4-Nitrophenyl hexanoate

Enzyme kinetics Assay optimization Background hydrolysis

4-Nitrophenyl hexanoate (CAS 956-75-2), also known as p-nitrophenyl caproate or pNP-C6, is a synthetic chromogenic ester within the class of phenol esters, featuring a six-carbon (hexanoate) acyl chain attached to a 4-nitrophenyl group. It functions as a chromogenic substrate for a broad range of hydrolytic enzymes, including lipases, esterases, cutinases, and certain proteases, releasing 4-nitrophenol upon hydrolysis, which can be conveniently quantified spectrophotometrically at 405 nm.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 7780-14-5; 956-75-2
Cat. No. B2412887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl hexanoate
CAS7780-14-5; 956-75-2
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
InChIKeyOLRXUEYZKCCEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Hexanoate (CAS 956-75-2) as a Preferred Chromogenic Lipase and Esterase Substrate for Medium-Chain Specificity Assays


4-Nitrophenyl hexanoate (CAS 956-75-2), also known as p-nitrophenyl caproate or pNP-C6, is a synthetic chromogenic ester within the class of phenol esters, featuring a six-carbon (hexanoate) acyl chain attached to a 4-nitrophenyl group . It functions as a chromogenic substrate for a broad range of hydrolytic enzymes, including lipases, esterases, cutinases, and certain proteases, releasing 4-nitrophenol upon hydrolysis, which can be conveniently quantified spectrophotometrically at 405 nm . The compound's intermediate acyl chain length of six carbons positions it as a key substrate for differentiating enzymatic chain-length preferences, bridging the gap between short-chain substrates preferred by many esterases and the longer-chain substrates favored by true lipases [1].

Why 4-Nitrophenyl Hexanoate Cannot Be Indiscriminately Substituted with Other p-Nitrophenyl Esters in Enzymatic and Inhibitor Studies


4-Nitrophenyl hexanoate cannot be freely replaced by other p-nitrophenyl esters (e.g., acetate C2, butyrate C4, octanoate C8, palmitate C16) in scientific assays because enzyme active sites and biological matrices exhibit profound acyl chain length selectivity. The activity of a given enzyme toward pNP-hexanoate is not linearly predictable from its activity toward shorter or longer homologs; for instance, an enzyme may show maximal activity on C6 while displaying significantly lower activity on C4 or C8 [1]. Furthermore, the physicochemical properties of the ester, including its aggregation behavior and susceptibility to non-enzymatic hydrolysis, are chain-length dependent, impacting assay reliability. For example, pNP-hexanoate has a critical micelle concentration (CMC) that differs from shorter-chain esters, affecting its presentation to lipases that require interfacial activation [2]. Consequently, substituting one pNP ester for another can lead to a complete misinterpretation of an enzyme's specificity, inhibitor potency, or the catalytic efficiency of engineered variants, as the assay conditions and results are not directly transferable across different acyl chain lengths [3].

Quantitative Differentiation of 4-Nitrophenyl Hexanoate from Chain-Length Analogs in Enzyme Kinetics and Stability


Intermediate Chain Length Confers Lower Non-Enzymatic Hydrolysis vs. Shorter Esters

4-Nitrophenyl hexanoate exhibits a significantly higher critical micelle concentration (CMC) compared to longer-chain analogs, which reduces spontaneous aggregation and non-enzymatic background hydrolysis in aqueous assays. Specifically, the CMC for p-nitrophenyl hexanoate is 1.0 × 10⁻⁴ M, whereas for p-nitrophenyl octanoate (C8) it is 9.6 × 10⁻⁶ M, and for p-nitrophenyl decanoate (C10) it is 1.2 × 10⁻⁶ M [1]. This higher CMC ensures that pNP-hexanoate remains predominantly monomeric at typical assay concentrations (e.g., 0.1-1 mM), minimizing substrate depletion and uncontrolled background noise due to base-catalyzed hydrolysis of micellar aggregates, which is a known limitation for more hydrophobic esters like pNP-octanoate and pNP-decanoate [1].

Enzyme kinetics Assay optimization Background hydrolysis

High Catalytic Efficiency for a Model Esterase Compared to Both Shorter and Longer Chain Analogs

For a model esterase, 4-nitrophenyl hexanoate demonstrates a superior catalytic efficiency (Vmax/Km) compared to its shorter (C2) and longer (C8, C10) chain-length counterparts. In a study characterizing an esterase, the Vmax/Km ratio for pNP-hexanoate was 39 (arbitrary units), compared to 0.11 for pNP-acetate (C2) and 3 for benzyl acetate [1]. This ~355-fold higher efficiency over pNP-acetate highlights the enzyme's strong preference for a medium-chain acyl group, indicating that pNP-hexanoate is a more sensitive and specific substrate for detecting and quantifying the activity of this enzyme class.

Enzyme characterization Biocatalysis Substrate profiling

Cutinase Family Preferentially Hydrolyzes pNP-C6/C8 Over Short-Chain (C2) and Long-Chain Fatty Acid Esters

Members of the cutinase enzyme family (EC 3.1.1.74) exhibit a characteristic substrate selectivity profile where they are substantially more active on medium-chain pNP esters like hexanoate (C6) and octanoate (C8) than on short-chain (C2) or long-chain fatty acid esters [1]. For instance, the cutinase MtCut shows similar substrate selectivity and catalytic efficiency, being more active on pNP-C6 or C8 than C2 or long-chain esters [1]. This preference is quantitatively supported by kinetic data: cutinase I from Fusarium solani exhibits a Km of 0.89 mM for pNP-hexanoate, compared to a much higher Km of 6.8 mM for pNP-acetate [2], indicating a 7.6-fold higher affinity for the hexanoate ester.

Cutinase Polymer degradation Substrate specificity

pNP-Hexanoate Shows Distinct Inhibition Sensitivity Profile Compared to pNP-Butyrate in Esterase Assays

In toxicological studies, the sensitivity of esterases to inhibitors like paraoxon varies significantly depending on the p-nitrophenyl ester substrate used. Esterases hydrolyzing 4-nitrophenyl butyrate (C4), valerate (C5), and branched-chain esters were found to be most sensitive to paraoxon inhibition, whereas those hydrolyzing 4-nitrophenyl hexanoate (C6) and aromatic esters were the least sensitive [1]. This differential inhibition profile demonstrates that pNP-hexanoate is hydrolyzed by a distinct subset of esterases (or via different active site interactions) that are less susceptible to organophosphate inhibition compared to those acting on pNP-butyrate.

Inhibitor screening Selectivity profiling Toxicology

Lower Affinity (Higher Km) for Lipase Compared to pNP-Butyrate, Defining Substrate Preference Boundaries

Comparative kinetic analysis of a wild-type lipase reveals a clear preference for shorter acyl chains, with a lower Km for pNP-butyrate (C4) compared to pNP-hexanoate (C6). Under identical conditions (pH 7.1, 70°C), the Km for pNP-butyrate was 0.73 mM, whereas the Km for pNP-hexanoate was 0.22 mM, indicating a ~3.3-fold higher affinity for the butyrate ester [1]. This data quantitatively establishes pNP-hexanoate's position in the substrate spectrum for this particular lipase, demonstrating that while it is a viable substrate, it is not the optimal chain length for this enzyme.

Lipase characterization Substrate specificity Kinetic parameters

Defined Application Scenarios for 4-Nitrophenyl Hexanoate Driven by Quantitative Differentiation


High-Throughput Screening of Cutinases for Polyester Plastic Degradation

The established preference of cutinases for medium-chain esters like pNP-hexanoate over short-chain (C2) or long-chain fatty acid esters [1] makes this compound an ideal substrate for high-throughput screening (HTS) campaigns aimed at discovering or engineering novel cutinases for PET plastic degradation. Using pNP-hexanoate in a spectrophotometric assay provides a rapid, sensitive, and specific readout for cutinase activity, enabling the screening of thousands of enzyme variants or metagenomic clones. This application is directly supported by a 2024 study that successfully used pNP-hexanoate to screen putative polyester polyurethane degrading enzymes, identifying 10 enzymes with statistically significant activity against this substrate [2].

Profiling Esterase Isoforms with Differential Inhibitor Sensitivity in Toxicology Studies

In toxicology and pharmacology, distinguishing between different esterase isoforms is critical for understanding the metabolism of ester-based drugs and prodrugs. The distinct inhibition profile of esterases hydrolyzing pNP-hexanoate (least sensitive to paraoxon) compared to those acting on pNP-butyrate (most sensitive) [1] provides a valuable tool for this purpose. Researchers can employ pNP-hexanoate as a selective substrate to monitor the activity of a specific, organophosphate-resistant esterase population in complex biological samples like liver homogenates or serum, even in the presence of other, more sensitive esterases. This allows for a more nuanced assessment of enzyme activity and inhibitor effects than using a universal esterase substrate.

Fine-Mapping the Acyl-Binding Pocket of Lipases and Esterases via Chain-Length Profiling

The non-linear relationship between acyl chain length and enzyme activity is a key feature of lipases and esterases. 4-Nitrophenyl hexanoate, as a representative medium-chain substrate, is an indispensable component of a panel of pNP esters (e.g., C2, C4, C6, C8, C12, C16) used to quantitatively map the dimensions and chemical environment of an enzyme's acyl-binding pocket. By determining kinetic parameters (Km, kcat) for pNP-hexanoate and comparing them directly to those obtained for shorter (e.g., C4 butyrate) and longer (e.g., C8 octanoate) esters [1], researchers can precisely define the enzyme's chain-length preference. This is a standard and essential protocol for characterizing any new or engineered lipase/esterase and for guiding protein engineering efforts aimed at altering substrate specificity [2].

Assaying Human Serum Albumin's Esterase-Like Activity in Drug Interaction Studies

Human serum albumin (HSA) possesses esterase-like activity that can impact the stability of ester prodrugs and drug delivery systems. 4-Nitrophenyl hexanoate is a well-characterized substrate for probing the activity of HSA's FA3-FA4 cleft, specifically at Tyr411 [1]. Its use in HSA assays is validated by detailed kinetic studies, which have established its pH-dependent hydrolysis profile (pH 5.8-9.5) and its susceptibility to competitive inhibition by clinically relevant drugs like diazepam and ibuprofen [1]. The availability of robust, quantitative kinetic data for pNP-hexanoate with HSA makes it a reliable tool for investigating drug-albumin interactions and for assessing the potential of new chemical entities to act as substrates or inhibitors of this important plasma protein.

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